molecular formula C11H10N2O7 B15000429 Ethyl [(6-nitro-1,3-benzodioxol-5-yl)amino](oxo)acetate

Ethyl [(6-nitro-1,3-benzodioxol-5-yl)amino](oxo)acetate

Cat. No.: B15000429
M. Wt: 282.21 g/mol
InChI Key: TXKKIRXDWCKUDF-UHFFFAOYSA-N
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Description

Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate is a chemical compound with the molecular formula C11H10N2O7 It is characterized by the presence of a nitro group, a benzodioxole ring, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate typically involves the following steps:

    Amination: The nitro group is then converted to an amino group through reduction reactions using reducing agents such as tin(II) chloride or iron powder.

    Esterification: The final step involves the esterification of the amino group with ethyl oxalyl chloride in the presence of a base like triethylamine to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The benzodioxole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like tin(II) chloride or iron powder in acidic medium.

    Substitution: Electrophilic reagents like halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or sulfonated benzodioxole derivatives.

Scientific Research Applications

Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and benzodioxole functionalities.

    Medicine: Explored for its potential anticancer properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring can also interact with hydrophobic pockets in proteins, influencing their activity.

Comparison with Similar Compounds

Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate can be compared with other similar compounds such as:

    1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Similar structure but with an alcohol functional group instead of an ester.

    Ethyl 1,3-benzodioxol-5-yl(oxo)acetate: Lacks the nitro group, making it less reactive in certain biological contexts.

    1-(6-Nitro-1,3-benzodioxol-5-yl)methyl-2-(6-nitro-1,3-benzodioxol-5-yl)methyl diselane: Contains selenium atoms, offering different chemical and biological properties.

Ethyl (6-nitro-1,3-benzodioxol-5-yl)aminoacetate stands out due to its unique combination of functional groups, making it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C11H10N2O7

Molecular Weight

282.21 g/mol

IUPAC Name

ethyl 2-[(6-nitro-1,3-benzodioxol-5-yl)amino]-2-oxoacetate

InChI

InChI=1S/C11H10N2O7/c1-2-18-11(15)10(14)12-6-3-8-9(20-5-19-8)4-7(6)13(16)17/h3-4H,2,5H2,1H3,(H,12,14)

InChI Key

TXKKIRXDWCKUDF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=CC2=C(C=C1[N+](=O)[O-])OCO2

Origin of Product

United States

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